2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Overview
Description
2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs boron reagents and palladium catalysts to form the desired carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can yield alcohols.
Scientific Research Applications
2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups allows the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)-3-fluoro-2-hydroxypropanoic acid
- 2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxybutanoic acid
- 2-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Comparison: Compared to similar compounds, 2-(3-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is unique due to the specific positioning of the chlorophenyl and difluoro groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-1-2-5(4-6)9(15,7(11)12)8(13)14/h1-4,7,15H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIAYYJZDYGGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)F)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191247 | |
Record name | Benzeneacetic acid, 3-chloro-α-(difluoromethyl)-α-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820613-81-7 | |
Record name | Benzeneacetic acid, 3-chloro-α-(difluoromethyl)-α-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820613-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-chloro-α-(difluoromethyl)-α-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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